rac-(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine, trans

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

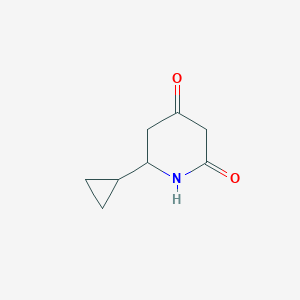

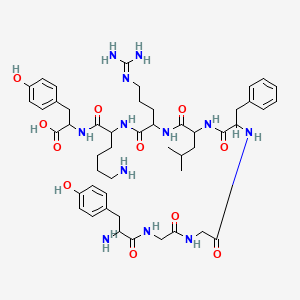

rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans es un compuesto quiral con un interés significativo en varios campos de la química y la farmacología. Este compuesto se caracteriza por sus características estructurales únicas, que incluyen un anillo de piperidina sustituido con grupos bencilo, trimetil y amina. El compuesto existe como una mezcla racémica, lo que significa que contiene cantidades iguales de dos enantiómeros, que son imágenes especulares entre sí.

Métodos De Preparación

La síntesis de rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans se puede lograr a través de varias rutas sintéticas. Un método común implica la reacción de 1-bencil-2,5,5-trimetilpiperidin-3-ona con una fuente de amina adecuada bajo condiciones de aminación reductora. Esta reacción generalmente requiere un agente reductor como cianoborohidruro de sodio o gas hidrógeno en presencia de un catalizador como paladio sobre carbono. Las condiciones de reacción, incluida la temperatura y el solvente, se pueden optimizar para lograr altos rendimientos y selectividad.

La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con consideraciones de rentabilidad, seguridad e impacto ambiental. Los reactores de flujo continuo y las plataformas de síntesis automatizada se pueden emplear para mejorar la eficiencia y la reproducibilidad.

Análisis De Reacciones Químicas

rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio o borohidruro de sodio, convirtiendo cetonas o aldehídos en alcoholes.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en los grupos bencilo o amina, utilizando reactivos como haluros de alquilo o cloruros de acilo, dando como resultado la formación de nuevos enlaces carbono-nitrógeno o carbono-carbono.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del anillo de piperidina puede producir piperidinonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, mejorando la versatilidad del compuesto.

Aplicaciones Científicas De Investigación

rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans tiene diversas aplicaciones en la investigación científica:

Química: El compuesto sirve como un intermedio valioso en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos.

Biología: Se utiliza en estudios que investigan las relaciones estructura-actividad de los derivados de la piperidina, contribuyendo al desarrollo de nuevos compuestos bioactivos.

Medicina: Se exploran las propiedades farmacológicas del compuesto para posibles aplicaciones terapéuticas, como analgésicos, agentes antiinflamatorios y moduladores del sistema nervioso central.

Industria: Se utiliza en la producción de productos químicos y materiales especiales, donde sus características estructurales únicas imparten propiedades deseables.

Mecanismo De Acción

El mecanismo de acción de rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans implica su interacción con objetivos moleculares específicos, como receptores o enzimas. El grupo amina del compuesto puede formar enlaces de hidrógeno o interacciones electrostáticas con proteínas diana, modulando su actividad. Además, los grupos bencilo y trimetil contribuyen a la afinidad de unión y selectividad del compuesto, influyendo en su perfil farmacológico general.

Comparación Con Compuestos Similares

rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans se puede comparar con otros derivados de la piperidina, como:

1-bencil-2,5-dimetilpiperidin-3-amina: Carece de un grupo metilo en comparación con el compuesto objetivo, lo que resulta en diferentes propiedades estéricas y electrónicas.

1-bencil-2,5,5-trimetilpiperidin-3-ol: Contiene un grupo hidroxilo en lugar de una amina, lo que lleva a una reactividad y actividad biológica distintas.

1-bencil-2,5,5-trimetilpiperidin-3-ona: Presenta un grupo cetona, que puede sufrir diferentes transformaciones químicas en comparación con la amina.

La singularidad de rac-(2R,3S)-1-bencil-2,5,5-trimetilpiperidin-3-amina, trans radica en su patrón de sustitución específico y la presencia de ambos grupos bencilo y trimetil, que confieren propiedades químicas y biológicas únicas.

Propiedades

Fórmula molecular |

C15H24N2 |

|---|---|

Peso molecular |

232.36 g/mol |

Nombre IUPAC |

1-benzyl-2,5,5-trimethylpiperidin-3-amine |

InChI |

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3 |

Clave InChI |

CIORMUPKAICPAC-UHFFFAOYSA-N |

SMILES canónico |

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)

![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)

![6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)